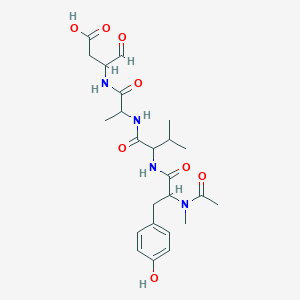
2'-O-Methyl-5-methyluridine 5'-triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-Methyl-5-methyluridine 5’-triphosphate is a sugar-modified nucleoside triphosphate. This compound is known for its ability to increase target affinity and nuclease stability while reducing immune response . It is a thymidine analog that exhibits insertional activity in replicated DNA, making it useful for labeling cells and monitoring DNA synthesis .
Preparation Methods
The synthesis of 2’-O-Methyl-5-methyluridine 5’-triphosphate involves the modification of ribonucleoside triphosphates. One common method includes the use of lithium salts to achieve the desired chemical structure . The industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
2’-O-Methyl-5-methyluridine 5’-triphosphate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the nucleoside, affecting its stability and reactivity.
Substitution Reactions: Common reagents include halogens and other nucleophiles that can replace specific atoms or groups in the molecule.
Insertional Activity: This compound can insert into replicated DNA, which is a key feature for its use in labeling and tracking DNA synthesis.
Scientific Research Applications
2’-O-Methyl-5-methyluridine 5’-triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a substrate for RNA polymerases and in RNA synthesis reactions.
Biology: Employed in labeling cells and monitoring DNA synthesis due to its insertional activity.
Medicine: Investigated for its potential as an antiviral and antitumor agent.
Industry: Utilized in the production of modified nucleotides for various biochemical applications.
Mechanism of Action
The mechanism of action of 2’-O-Methyl-5-methyluridine 5’-triphosphate involves its incorporation into DNA during replication. This incorporation can affect the stability and function of the DNA, making it useful for tracking and labeling purposes . The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis .
Comparison with Similar Compounds
2’-O-Methyl-5-methyluridine 5’-triphosphate is unique due to its sugar modification, which enhances its stability and reduces immune response . Similar compounds include:
2’-O-Methyluridine 5’-triphosphate: Another sugar-modified nucleoside triphosphate with similar applications.
5-Methyluridine 5’-triphosphate: A base-modified ribonucleoside triphosphate used for in vitro transcription.
These compounds share similar properties but differ in their specific modifications and applications.
Properties
Molecular Formula |
C11H19N2O15P3 |
|---|---|
Molecular Weight |
512.19 g/mol |
IUPAC Name |
[hydroxy-[[3-hydroxy-4-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H19N2O15P3/c1-5-3-13(11(16)12-9(5)15)10-8(24-2)7(14)6(26-10)4-25-30(20,21)28-31(22,23)27-29(17,18)19/h3,6-8,10,14H,4H2,1-2H3,(H,20,21)(H,22,23)(H,12,15,16)(H2,17,18,19) |
InChI Key |
CZTUINPWSQLSKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12105035.png)





![[Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane](/img/structure/B12105075.png)

![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12105078.png)
![17-[2-(1,3-Dihydroxy-2-methylpropyl)-2,3-dihydrofuran-4-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12105082.png)




